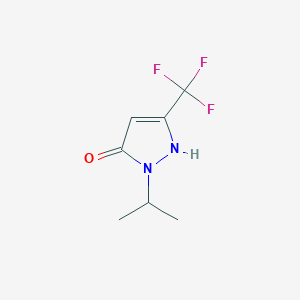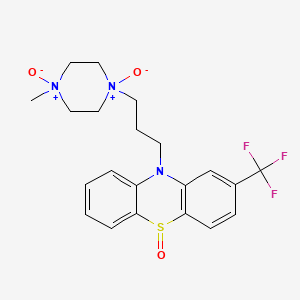
Trifluoperazine Sulfoxide N1,N4-Dioxide (Trifluoperazine N1,N4,S-Trioxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The preparation of Trifluoperazine Sulfoxide N1,N4-Dioxide involves the oxidation of trifluoperazine. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide and dioxide functionalities . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Trifluoperazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the compound back to its parent form, trifluoperazine.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide sites. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Applications De Recherche Scientifique
Trifluoperazine Sulfoxide N1,N4-Dioxide is utilized in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the context of antipsychotic treatments.
Industry: Employed in the development of pharmaceutical formulations and quality control processes
Mécanisme D'action
The mechanism of action of Trifluoperazine Sulfoxide N1,N4-Dioxide involves its interaction with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparaison Avec Des Composés Similaires
Trifluoperazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Another phenothiazine antipsychotic with similar dopaminergic receptor blocking properties.
Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychoses.
Propriétés
Formule moléculaire |
C21H24F3N3O3S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide |
InChI |
InChI=1S/C21H24F3N3O3S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)31(30)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
Clé InChI |
CQWLTKUDAIAQLV-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


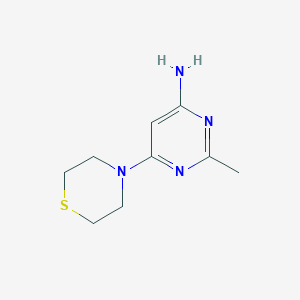
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
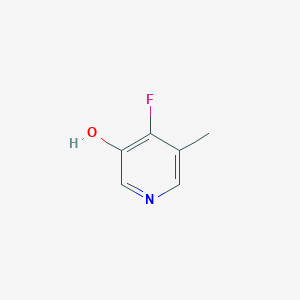
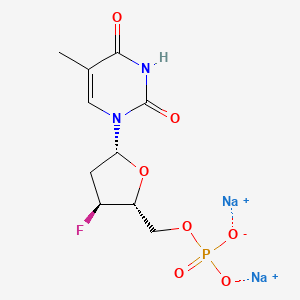
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
